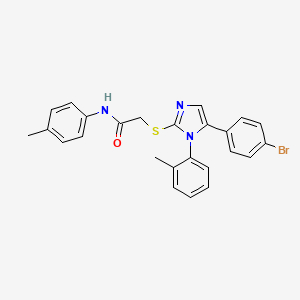![molecular formula C18H16ClF3N2O4S B2459250 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1903286-58-7](/img/structure/B2459250.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, has captivated the attention of researchers for its unique structural features and potential applications in various scientific fields. This compound falls under the category of benzoxazepines and possesses both chloro and trifluoromethyl groups, which significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves multiple steps:
Formation of the Benzoxazepine Core: This is achieved through the cyclization of an appropriate 2-aminobenzamide derivative with chloroacetyl chloride under basic conditions.
Introduction of the Chloro Group: The chloro group is typically introduced via electrophilic chlorination using reagents like thionyl chloride or sulfuryl chloride.
Attachment of the Ethyl Group: The 4-position of the benzoxazepine ring is then alkylated with 2-bromoethylamine, forming the ethyl linkage.
Sulfonamide Formation: Finally, the 3-(trifluoromethyl)benzenesulfonyl chloride is reacted with the free amine group to produce the final compound.
Industrial Production Methods
Industrial production scales up the above synthetic steps with adjustments for efficiency, yield, and safety. Optimized reaction conditions, solvent choices, and purification steps (such as recrystallization or column chromatography) are critical. Continuous flow reactors may be employed for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the benzylic positions.
Reduction: Reduction reactions can target the oxo group, potentially forming hydroxy derivatives.
Substitution: The compound is amenable to electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Reagents: Chlorine, bromine, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids, alcohols.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide are vast:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its possible anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with specialized properties.
Wirkmechanismus
The compound's mechanism of action is closely tied to its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes such as kinases and proteases, as well as receptors.
Pathways Involved: The compound may influence signal transduction pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Unique Features
The unique structural arrangement of the oxazepine ring combined with chloro and trifluoromethyl groups in N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide gives it distinctive physicochemical properties and biological activity profiles that differentiate it from its analogues. This compound's structure leads to unique reactivity patterns and interaction capabilities with biological molecules.
Feel free to delve deeper into any of these sections!
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4S/c19-14-4-5-16-12(8-14)10-24(17(25)11-28-16)7-6-23-29(26,27)15-3-1-2-13(9-15)18(20,21)22/h1-5,8-9,23H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGWZIPLEGRXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)

![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2459178.png)
![3-(1H-1,3-benzodiazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)
![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)



![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2459188.png)
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
